molecular formula C14H14N4O3 B7345572 2-[[(1R,5S)-5-azidocyclohex-3-ene-1-carbonyl]amino]benzoic acid

2-[[(1R,5S)-5-azidocyclohex-3-ene-1-carbonyl]amino]benzoic acid

Cat. No. B7345572
M. Wt: 286.29 g/mol
InChI Key: NXDCRKQTFTUCAZ-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(1R,5S)-5-azidocyclohex-3-ene-1-carbonyl]amino]benzoic acid, commonly known as ACBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. ACBC is a heterobifunctional molecule that contains both an azide group and a carboxylic acid group, making it a versatile reagent for chemical biology and bioconjugation studies.

Mechanism of Action

ACBC reacts selectively with primary amines and alcohols in biomolecules, forming stable amide and ester bonds, respectively. The azide group in ACBC can also be used for click chemistry reactions, allowing for further functionalization of the labeled biomolecules.
Biochemical and physiological effects:
ACBC has been shown to have minimal effects on the biochemical and physiological properties of labeled biomolecules. In vitro studies have shown that ACBC-labeled proteins retain their activity and stability, indicating that the labeling process does not significantly affect their function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ACBC for labeling biomolecules is its high selectivity and specificity. ACBC reacts only with primary amines and alcohols, allowing for precise labeling of specific functional groups in biomolecules. Additionally, ACBC is relatively easy to synthesize and can be used in a wide range of experimental conditions.
However, there are some limitations to using ACBC for labeling biomolecules. For example, the labeling reaction can be slow and requires high concentrations of ACBC, which can be toxic to cells in some cases. Additionally, ACBC is not suitable for labeling biomolecules that contain only secondary or tertiary amines, as these functional groups do not react with ACBC.

Future Directions

There are several potential future directions for research involving ACBC. One area of interest is the development of new labeling strategies that use ACBC in combination with other reagents to achieve specific labeling of multiple functional groups in biomolecules. Additionally, ACBC could be used in the development of new biosensors for detecting specific biomolecules in complex biological samples, such as blood or urine. Finally, ACBC could be used in the development of new targeted drug delivery systems, allowing for more precise and effective treatment of diseases.

Synthesis Methods

The synthesis of ACBC involves a multi-step process that begins with the preparation of 5-azidocyclohex-3-ene-1-carboxylic acid, which is then coupled with 2-aminobenzoic acid using standard peptide coupling methods. The resulting product is purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

ACBC has been used in a wide range of scientific studies, including protein labeling, imaging, and drug discovery. Due to its ability to selectively react with certain functional groups in biomolecules, ACBC has been used to label proteins with fluorescent dyes for imaging purposes. It has also been used to conjugate drugs to specific proteins, allowing for targeted drug delivery. Additionally, ACBC has been used in the development of biosensors for detecting specific biomolecules in complex biological samples.

properties

IUPAC Name

2-[[(1R,5S)-5-azidocyclohex-3-ene-1-carbonyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c15-18-17-10-5-3-4-9(8-10)13(19)16-12-7-2-1-6-11(12)14(20)21/h1-3,5-7,9-10H,4,8H2,(H,16,19)(H,20,21)/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDCRKQTFTUCAZ-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(CC1C(=O)NC2=CC=CC=C2C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H](C[C@@H]1C(=O)NC2=CC=CC=C2C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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